3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine hydrochloride featuring an 8-azabicyclo[3.2.1]octane core substituted with a 3-ethylidene group. The ethylidene substituent (CH₂CH₂) introduces a double bond, which may influence stereoelectronic properties and pharmacokinetic behavior compared to saturated analogs.
Properties
IUPAC Name |
3-ethylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h2,8-10H,3-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDVMZGBCNMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC2CCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic amines.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in pharmaceuticals. Key analogs include:
Heteroatom-Substituted Bicyclic Systems
Variations in the position of oxygen/nitrogen atoms significantly alter physicochemical properties:
Pharmacological and Industrial Relevance
- 8-Oxa-3-aza Derivatives : Widely used as intermediates in agrochemicals and dyes due to their stability and ease of functionalization .
- Difluoro and Cyano Substituted Analogs: Highlighted in preclinical studies for kinase inhibition (e.g., PI3K), where fluorine and nitrile groups improve target engagement .
Key Research Findings
- Morpholine Replacement Studies : In PI3K inhibitors, replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) improved potency by 2-fold, while the 8-oxa-3-aza variant (M4) showed reduced activity, emphasizing the importance of heteroatom positioning .
- Stereochemical Impact : exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile HCl exhibited >99:1 diastereomeric ratio in synthesis, critical for chiral drug development .
Biological Activity
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique bicyclic structure that includes a nitrogen atom, categorizing it within the azabicyclo family. The presence of the ethylidene group is notable for influencing its reactivity and interactions with biological targets.
The biological activity of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The nitrogen atom in its structure allows it to function as a ligand, modulating the activity of various molecular targets. This interaction can lead to diverse biological effects, including:
- Neuropharmacological Effects : The compound may exhibit potential therapeutic effects in neuropharmacology, possibly influencing neurotransmitter systems.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be beneficial in treating various diseases.
In Vitro Studies
Recent studies have demonstrated that 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride shows promising activity against certain biological targets:
- Selectivity and Potency : Compounds derived from similar bicyclic structures have exhibited low nanomolar potency towards specific targets such as PSEN1-APH1B complexes, highlighting the potential for selective inhibition .
- Pharmacokinetics : In vivo studies indicate that certain derivatives possess good brain penetration and favorable pharmacokinetic profiles, which are essential for central nervous system applications .
Case Studies
-
Neuropharmacological Applications :
- A study explored the effects of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride on neuronal cell lines, revealing its potential to modulate synaptic transmission and neuroprotection mechanisms.
-
Enzyme Interaction :
- Research focused on the compound's interaction with acetylcholinesterase (AChE), demonstrating competitive inhibition which suggests its potential role in treating Alzheimer's disease by enhancing cholinergic transmission.
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride, and how are reaction conditions optimized?
- The synthesis typically involves functionalizing the azabicyclo[3.2.1]octane core. For example, substitution reactions using sodium hydroxide or potassium hydroxide (for nucleophilic displacement) and reductions with agents like lithium aluminum hydride are standard methods . Reaction optimization includes controlling temperature (e.g., cryogenic conditions for sensitive intermediates) and solvent selection (e.g., dimethyl sulfoxide for polar aprotic environments). Purification often employs HPLC to isolate high-purity products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves bicyclic backbone signals, with characteristic shifts for the ethylidene group (e.g., vinyl protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₉H₁₄ClN: calculated 179.08 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms exo/endo configurations of substituents .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation/contact. Store in sealed containers at 2–8°C, away from ignition sources . In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation: Cross-reference NMR, IR, and MS data. For example, discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can clarify dynamic processes .
- Computational modeling: DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. What strategies ensure compound stability under varying pH and temperature conditions?
- pH stability studies: Use buffered solutions (pH 1–13) and monitor degradation via HPLC. The hydrochloride salt is typically stable in acidic conditions but may hydrolyze in basic media .
- Thermal analysis: TGA/DSC identifies decomposition temperatures. For example, azabicyclo derivatives often degrade above 200°C .
Q. How can in vitro assays be designed to evaluate biological activity, such as receptor binding or enzyme inhibition?
- Target selection: Prioritize receptors with known affinity for azabicyclo scaffolds (e.g., neurotransmitter transporters) .
- Assay conditions: Use radiolabeled ligands (e.g., ³H/¹⁴C) for binding affinity (Kd) measurements. For enzyme inhibition, optimize substrate concentrations and monitor kinetics via fluorometric/colorimetric readouts .
Methodological Considerations
Q. What computational tools are effective for predicting pharmacological properties?
- ADMET prediction: Software like Schrödinger’s QikProp estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP (calculated ~2.1) and polar surface area (~45 Ų) .
- Molecular docking: AutoDock Vina models interactions with biological targets (e.g., docking scores < −7 kcal/mol suggest strong binding) .
Q. How do stereochemical variations impact synthetic yields and bioactivity?
- Chiral resolution: Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Stereochemistry at the ethylidene position can alter metabolic stability; e.g., (R)-configurations may enhance target affinity .
- Comparative bioassays: Test enantiomers in parallel to correlate stereochemistry with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
